4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
CAS No.: 321998-77-0
Cat. No.: VC5940283
Molecular Formula: C17H15ClF3N3O2
Molecular Weight: 385.77
* For research use only. Not for human or veterinary use.
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione - 321998-77-0](/images/structure/VC5940283.png)
Specification
CAS No. | 321998-77-0 |
---|---|
Molecular Formula | C17H15ClF3N3O2 |
Molecular Weight | 385.77 |
IUPAC Name | 4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Standard InChI | InChI=1S/C17H15ClF3N3O2/c18-11-6-10(17(19,20)21)7-23-14(11)22-3-4-24-15(25)12-8-1-2-9(5-8)13(12)16(24)26/h1-2,6-9,12-13H,3-5H2,(H,22,23) |
Standard InChI Key | ZHIKENOIXWFNSP-UHFFFAOYSA-N |
SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, systematically describes its architecture:
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Tricyclic core: A 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene system, comprising a bicyclic framework fused with an oxabicyclo[2.2.1]heptane moiety.
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Substituents: A 2-aminoethyl group at position 4, linked to a 3-chloro-5-(trifluoromethyl)pyridinyl ring.
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Functional groups: Two ketone groups (3,5-dione) and a secondary amine .
The molecular formula is C₁₆H₁₃ClF₃N₃O₃, with a calculated molecular weight of 387.74 g/mol . A conflicting molecular weight of 385.8 g/mol reported in safety documentation may stem from isotopic variance or measurement methodologies .
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are proprietary, retrosynthetic analysis implies a multi-step sequence:
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Core construction: Diels-Alder cyclization between a furan derivative and a maleimide to form the oxabicyclo[2.2.1]heptane intermediate.
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Amine introduction: Nucleophilic substitution or reductive amination to attach the 2-aminoethyl sidechain.
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Pyridine functionalization: Suzuki-Miyaura coupling or direct chlorination/trifluoromethylation of a pre-formed pyridine ring .
Supplier | Location | Catalog Number | Purity | Contact Information |
---|---|---|---|---|
Key Organics | United Kingdom | 6741 | 95% | info@keyorganics.net |
Key Organics Ltd | United Kingdom | 6663 | 95% | enquiries@keyorganics.ltd.uk |
Both emphasize research-grade material, with no reported large-scale manufacturing .
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental and predicted properties include:
The low pKa suggests protonation at physiological pH, enhancing water solubility under acidic conditions .
Spectroscopic Data
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